3-bromo-N-(2-chlorophenyl)benzamide

Description

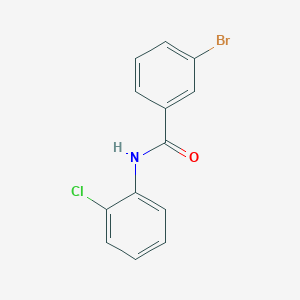

3-Bromo-N-(2-chlorophenyl)benzamide (CAS: Not explicitly provided; referred to as ZINC33268577 in computational studies) is a halogenated benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 3-position and an N-linked 2-chlorophenyl group.

Properties

IUPAC Name |

3-bromo-N-(2-chlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-10-5-3-4-9(8-10)13(17)16-12-7-2-1-6-11(12)15/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPBDFBQQGBYBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-chlorophenyl)benzamide typically involves the reaction of 3-bromobenzoyl chloride with 2-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-chlorophenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-(2-chlorophenyl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Material Science: The compound can be used in the development of new materials with specific properties.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-chlorophenyl)benzamide is not well-documented. like other benzamide derivatives, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Features :

- Core Structure : Benzamide backbone with a bromine substituent at position 2.

- N-Substituent : 2-Chlorophenyl group, contributing to steric and electronic effects.

- Hydrogen Bonding: One H-bond donor (amide NH) and five H-bond acceptors (amide carbonyl oxygen, bromine, and chlorophenyl chlorine) .

- Rotatable Bonds : Five, providing moderate conformational flexibility .

Crystallographic studies on related N-(2-chlorophenyl)benzamides reveal that the amide group can exhibit significant distortion (up to 65° from the aromatic plane), which disrupts intramolecular N–H⋯Cl hydrogen bonding in favor of intermolecular N–H⋯O interactions .

Comparison with Structurally Similar Compounds

VEGFR-2 Inhibitor Candidates

A computational study compared 3-bromo-N-(2-chlorophenyl)benzamide with ZINC1162830 and tivozanib (a clinically approved VEGFR-2 inhibitor). Key differences are summarized below:

| Property | This compound | ZINC1162830 | Tivozanib |

|---|---|---|---|

| H-Bond Donors | 1 | 1 | 2 |

| H-Bond Acceptors | 5 | 5 | 7 |

| Rotatable Bonds | 5 | 7 | 6 |

| Shape Similarity (Tanimoto) | 0.803 vs. tivozanib | 0.736 vs. tivozanib | Reference |

| Color Similarity (Tanimoto) | 0.256 vs. tivozanib | 0.218 vs. tivozanib | Reference |

Key Findings :

Bromo-Substituted Anticonvulsants

The compound MH-B1T2 (2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide) shares structural motifs with this compound but incorporates a thiadiazole ring.

| Property | This compound | MH-B1T2 |

|---|---|---|

| Substituents | 3-Br, N-2-chlorophenyl | 5-Br, N-2-chlorophenyl-thiadiazole |

| Biological Activity | VEGFR-2 inhibition (predicted) | Anticonvulsant (100% protection at 60 mg/kg) |

| Key Feature | Halogenated benzamide | Thiadiazole-benzamide hybrid |

Key Findings :

Substituent Effects on Hydrogen Bonding and Solubility

N-(2-Chlorophenyl)benzamide Derivatives :

- In N-(2-chlorophenyl)-4-chlorobenzamide, the amide group’s distortion prevents intramolecular N–H⋯Cl bonding, favoring intermolecular N–H⋯O interactions. This reduces solubility compared to planar analogs .

- In contrast, N-(3-bromophenyl)-3,4,5-trimethoxybenzamide adopts a coplanar conformation, enabling stronger intramolecular interactions and higher crystallinity .

3-Bromo-N-(pyridin-2-yl)benzamide :

Impact of Additional Substituents

- 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide :

- Incorporation of a coumarin moiety introduces π-π stacking capabilities, which may enhance binding to aromatic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.